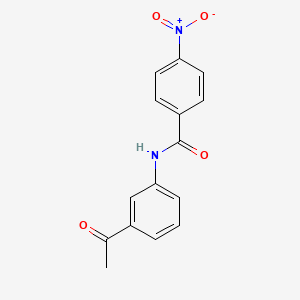![molecular formula C15H11F3N2O B2761116 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one CAS No. 2416237-05-1](/img/structure/B2761116.png)
4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. It contains a quinoxalin-2-one core, which is a type of heterocyclic compound. Attached to this core is a phenyl ring with a trifluoromethyl (-CF3) group at the 2-position .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through various organic reactions, including cross-coupling reactions . The trifluoromethyl group can be introduced using a variety of methods, including the use of trifluoromethyl-containing reagents .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite reactive and can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like EN300-22995666 has been widely recognized for its pharmacological significance. This group is often found in FDA-approved drugs due to its ability to enhance biological activity and metabolic stability . The compound’s structure suggests potential use in the development of new therapeutic agents, particularly as a pharmacophore in drug design.
Agrochemical Research
Compounds with a trifluoromethyl group, such as EN300-22995666, have applications in agrochemical research. They are used in the synthesis of active ingredients for pesticides. The unique physicochemical properties of the fluorine atom combined with the structural motif of the compound contribute to its effectiveness in crop protection .
Antitumor Agent Synthesis
EN300-22995666 has been implicated in the synthesis of key intermediates for antitumor agents. Its structural properties make it a candidate for the development of compounds like sorafenib, which is used in cancer treatment.
Organic Synthesis and Catalysis
The compound’s unique structure, featuring the trifluoromethyl group, makes it valuable in organic synthesis and catalysis. It can serve as a reactant in various coupling reactions, which are fundamental processes in the synthesis of complex organic molecules .
Development of CGRP Receptor Antagonists
The compound may be involved in the synthesis of CGRP (calcitonin gene-related peptide) receptor antagonists. These antagonists are important in the treatment of conditions like migraines, as they can inhibit the neurotransmitter responsible for pain sensation .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, EN300-22995666 could also be used in veterinary medicine. The trifluoromethyl group-containing compounds have been approved for use in several veterinary products, indicating the potential for this compound in the field .
Fluorinated Organic Chemical Research
The research into fluorinated organic chemicals, including those containing the trifluoromethyl group, is a growing field. EN300-22995666 could contribute to the development of new materials with unique properties for use in various industries .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)10-5-1-3-7-12(10)20-9-14(21)19-11-6-2-4-8-13(11)20/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDVFXAPJSRRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2761034.png)
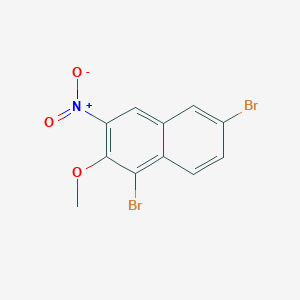

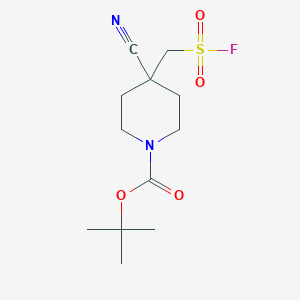
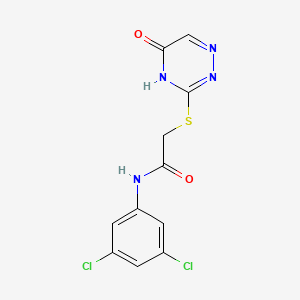
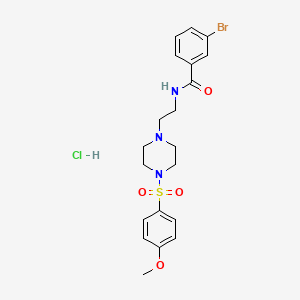
![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)



![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)
